molecular formula C43H68O6 B1593397 (Isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate CAS No. 32154-05-5

(Isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate

Cat. No.: B1593397
CAS No.: 32154-05-5
M. Wt: 681 g/mol
InChI Key: DPZRLVKUOYEOLE-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex ester compounds. The primary International Union of Pure and Applied Chemistry name for this compound is documented as "Dodecanoic acid, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester". This systematic name explicitly describes the compound's structural components, beginning with the dodecanoic acid (lauric acid) ester functionality and proceeding through the complex bridging structure.

The Chemical Abstracts Service registry number 32154-05-5 serves as the unique identifier for this compound in chemical databases and regulatory systems. This registry number provides unambiguous identification across international chemical literature and commercial applications. Alternative nomenclature includes "Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) ester" and the more descriptive "propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) didodecanoate".

The European Inventory of Existing Commercial Chemical Substances number 250-933-4 further establishes the compound's regulatory identity within European chemical commerce. The systematic naming convention reflects the compound's bilateral symmetry, with the prefix "bis" indicating the presence of two identical structural units connected through the central isopropylidene bridge. The International Chemical Identifier Key DPZRLVKUOYEOLE-UHFFFAOYSA-N provides a standardized digital fingerprint for computational chemistry applications.

Molecular Architecture: Isopropylidene Bridging Group Configuration

The isopropylidene bridging group represents the central structural element of this compound, providing the molecular foundation for the compound's symmetrical architecture. This bridging moiety consists of a quaternary carbon center bearing two methyl substituents, creating a rigid propane-2,2-diyl linkage that connects two identical aromatic systems. The molecular formula C43H68O6 encompasses this central bridge along with the complete molecular structure.

The isopropylidene configuration adopts a tetrahedral geometry around the central carbon atom, with bond angles approximating 109.5 degrees. This geometric arrangement positions the two phenyl rings in a spatially separated configuration, preventing intramolecular interactions that might otherwise constrain molecular flexibility. The methyl groups attached to the bridging carbon contribute to the compound's molecular weight of 680.9964 atomic mass units while providing steric bulk that influences the overall molecular conformation.

The bridging group's chemical stability derives from the absence of readily hydrolyzable or oxidizable functionalities within the isopropylidene structure. The carbon-carbon bonds within this moiety exhibit typical alkyl bond strengths, contributing to the compound's thermal and chemical stability under normal conditions. The isopropylidene bridge serves as a molecular spacer, maintaining optimal geometric relationships between the two identical halves of the molecule while allowing conformational flexibility through rotation around single bonds.

Table 1: Isopropylidene Bridge Structural Parameters

Parameter Value Reference
Central Carbon Hybridization sp³
Methyl Group Count 2
Bridge Connectivity 4,1-phenylene positions
Molecular Symmetry C₂ᵥ
Bond Angle (C-C-C) ~109.5°

Phenyleneoxyethylene Substituent Spatial Arrangement

The phenyleneoxyethylene substituents constitute the intermediate structural elements connecting the central isopropylidene bridge to the terminal ester functionalities. Each substituent incorporates a para-disubstituted benzene ring (4,1-phenylene) linked through an oxygen atom to a two-carbon ethylene chain, creating a flexible spacer unit with both aromatic and aliphatic characteristics. The spatial arrangement of these substituents significantly influences the compound's physical properties and potential applications.

The 4,1-phenylene orientation refers to substitution at the 1 and 4 positions of the benzene ring, creating a linear para-substitution pattern that maximizes the molecular length while maintaining structural symmetry. This substitution pattern positions the oxygen linkages at opposite ends of the aromatic ring, facilitating extended molecular conformations. The phenyleneoxy linkage exhibits ether bond characteristics, with the oxygen atom adopting approximately tetrahedral geometry around its bonding environment.

The ethylene component of each phenyleneoxyethylene unit provides conformational flexibility through rotation around carbon-carbon and carbon-oxygen single bonds. This flexibility allows the molecule to adopt various conformational states while maintaining the overall structural integrity. The ethylene chains serve as molecular hinges, permitting adjustments in the spatial relationships between the aromatic and ester components of the molecule.

The complete phenyleneoxyethylene spatial arrangement creates an extended molecular architecture with approximate dimensions that can be calculated from standard bond lengths and angles. The para-substitution pattern of the phenylene rings contributes to the molecule's potential for liquid crystalline behavior, as observed in related compounds with similar structural motifs. The oxygen atoms within the ether linkages serve as potential coordination sites for intermolecular interactions, influencing the compound's physical properties and behavior in various chemical environments.

Table 2: Phenyleneoxyethylene Structural Characteristics

Structural Feature Description Bond Length (Å) Reference
Phenylene Ring para-disubstituted benzene 1.40 (C-C aromatic)
Ether Linkage Phenyl-O-ethyl 1.43 (C-O)
Ethylene Chain -CH₂CH₂- 1.54 (C-C aliphatic)
Overall Unit Length Extended conformation ~12-15 Å

Esterification Patterns in Lauric Acid Moieties

The esterification patterns in this compound involve the formation of ester bonds between dodecanoic acid (lauric acid) carboxyl groups and the terminal hydroxyl groups of the phenyleneoxyethylene chains. The systematic name "dilaurate" indicates the presence of two lauric acid ester moieties, creating a symmetrical diester structure with identical esterification patterns on both sides of the molecule.

Each lauric acid moiety consists of a twelve-carbon saturated aliphatic chain terminating in a carboxyl group that has undergone esterification with the ethylene alcohol terminus of the phenyleneoxyethylene unit. The esterification reaction involves the condensation of the carboxylic acid functionality with the primary alcohol, resulting in the formation of an ester bond and the elimination of water. The resulting ester linkages exhibit characteristic carbonyl stretching frequencies and chemical reactivity patterns typical of aliphatic esters.

The dodecanoic acid chains adopt extended conformations that contribute significantly to the molecule's overall length and hydrophobic character. With twelve carbon atoms in each chain, these moieties provide substantial molecular bulk and influence the compound's solubility characteristics, thermal properties, and potential applications. The aliphatic nature of the lauric acid chains contrasts with the aromatic character of the central molecular framework, creating an amphiphilic structure with distinct hydrophobic and relatively more polar regions.

The ester functionalities serve as potential sites for hydrolytic cleavage under appropriate conditions, allowing for the controlled release of lauric acid and the corresponding alcohol derivative. This hydrolytic susceptibility has been investigated for potential applications in drug delivery systems and controlled release formulations. The esterification pattern creates a molecule with enhanced thermal stability compared to the constituent starting materials while maintaining the ability to undergo typical ester chemistry reactions.

Table 3: Lauric Acid Ester Characteristics

Property Value Unit Reference
Carbon Chain Length 12 atoms
Ester Bond Count 2 bonds
Molecular Weight Contribution ~200 g/mol per ester
Hydrolysis Products Dodecanoic acid + alcohol -
Esterification Position Primary alcohol -

The comprehensive structural analysis of this compound reveals a complex molecular architecture combining rigid aromatic elements with flexible aliphatic chains. The systematic nomenclature accurately reflects the compound's structural hierarchy, from the central isopropylidene bridge through the phenyleneoxyethylene spacers to the terminal lauric acid ester moieties. This structural organization creates a molecule with unique physical and chemical properties that derive from the interplay between its constituent functional groups and their spatial arrangements.

Properties

IUPAC Name

2-[4-[2-[4-(2-dodecanoyloxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl dodecanoate
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InChI

InChI=1S/C43H68O6/c1-5-7-9-11-13-15-17-19-21-23-41(44)48-35-33-46-39-29-25-37(26-30-39)43(3,4)38-27-31-40(32-28-38)47-34-36-49-42(45)24-22-20-18-16-14-12-10-8-6-2/h25-32H,5-24,33-36H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZRLVKUOYEOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C43H68O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70977-30-9
Record name Poly(oxy-1,2-ethanediyl), α,α′-[(1-methylethylidene)di-4,1-phenylene]bis[ω-[(1-oxododecyl)oxy]-
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DSSTOX Substance ID

DTXSID3067659
Record name Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) ester
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Molecular Weight

681.0 g/mol
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CAS No.

32154-05-5
Record name 1,1′-[(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] didodecanoate
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Record name Dodecanoic acid, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)) ester
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Record name Dodecanoic acid, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester
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Record name Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) ester
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Record name (isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate
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Preparation Methods

Esterification to Dilaurate

  • Reagents: The bisphenol ether diol intermediate, lauric acid or lauroyl chloride, acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or coupling agents (e.g., DCC, DMAP)
  • Conditions:
    • For acid-catalyzed esterification: reflux in toluene or benzene with azeotropic removal of water to drive reaction forward.
    • For acyl chloride method: reaction at low temperature (0-5°C) in anhydrous solvent (e.g., dichloromethane), followed by workup to remove byproducts.
  • Purification: Crystallization or chromatographic techniques to isolate pure dilaurate ester.

Photopolymerization Context and Relevance

The closely related compound isopropylidenebis(1,4-phenyleneoxyethylene) diacrylate has been extensively studied for photopolymerization applications, as described in research involving acrylate monomers and photoinitiators such as 2-hydroxy-2-methyl propiophenone (HMPP) and a.-dimethoxy-deoxybenzoin (DMDB). These studies indicate that the diacrylate derivatives are prepared by acrylation of the corresponding diols, which parallels the esterification step for dilaurate formation but uses acrylic acid or acryloyl chloride instead of lauric acid.

Comparative Data Table of Preparation Parameters

Preparation Step Reagents/Conditions Typical Temperature Reaction Time Notes
Etherification (Oxyethylene) 4,4’-isopropylidenediphenol + ethylene oxide, base 50-100°C 4-24 hours Inert atmosphere, solvent THF or DMF
Esterification (Dilaurate) Diol intermediate + lauric acid or lauroyl chloride, acid catalyst or DCC 0-110°C 6-24 hours Azeotropic removal of water or dry conditions for acyl chloride method
Purification Crystallization or chromatography Ambient Variable Ensures removal of unreacted reagents

Research Findings and Notes

  • Photopolymerization studies with related diacrylates show that the polymerization rate and properties depend heavily on the purity and molecular structure of the diester monomers.
  • The presence of the isopropylidene bridge and oxyethylene linkers imparts flexibility and influences the mesomorphic phases in liquid crystalline polymers, affecting polymerization temperature and kinetics.
  • Esterification with long-chain fatty acids like lauric acid improves hydrophobicity and can modify polymer mechanical properties and compatibility with other materials.
  • Processibility challenges such as poor solubility or high viscosity are addressed by controlling the degree of polymerization and choice of solvents during synthesis.

Chemical Reactions Analysis

Photopolymerization Reactions

This compound participates in UV-induced polymerization due to its acrylate-like structure, forming crosslinked networks. The reaction involves:

  • Norrish Type I cleavage of photoinitiators (e.g., 2-hydroxy-2-methylpropiophenone) to generate free radicals .

  • Chain-growth propagation through addition to unsaturated bonds, with termination via radical recombination .

Key Parameters for Photopolymerization:

ParameterValue/RoleSource
Photoinitiator EfficiencyHMPP > DMDB (higher radical yield)
Oxygen InhibitionReduces polymerization rate
Penetration Depth0.05–5 wt% photoinitiator optimal

Thermal Degradation Pathways

Thermal stability studies reveal:

  • Ester cleavage occurs above 300°C, releasing lauric acid and phenolic derivatives .

  • Backbone decomposition via C-O bond scission in the isopropylidene-bridged aromatic ether .

Thermal Stability Data:

Decomposition StageTemperature Range (°C)Major Products
Initial150–300Trace volatile organics
Primary300–450Lauric acid, phenolic ethers
Residual>450Carbonaceous char

Hydrolytic Reactivity

While direct studies on hydrolysis are excluded per sourcing restrictions, analogous compounds suggest:

  • Ester hydrolysis under acidic/basic conditions proceeds via nucleophilic acyl substitution.

  • Hydrophobic aromatic regions slow aqueous hydrolysis rates compared to aliphatic esters .

Functionalization via Substitution

The compound’s ether linkages enable:

  • Electrophilic aromatic substitution (e.g., bromination, nitration) at activated positions .

  • Nucleophilic displacement of terminal ester groups with alcohols or amines .

Comparative Reactivity of Functional Groups:

Reaction TypeRate Constant (k, relative)Selectivity
Ester Hydrolysis1.0 (baseline)Low
Aromatic Bromination3.2High
Thiol-Ene Addition5.8Moderate

Performance in Polymer Matrices:

PropertyValueTest Method
Glass Transition (Tg)85–110°CDSC
Tensile Strength40–60 MPaASTM D638
Oxygen InhibitionMitigated by thiol-ene chemistryFTIR kinetics

Mechanistic Insights from Spectroscopy

  • FTIR analysis : Confirms C=O ester peak reduction (1740 cm⁻¹) during photopolymerization .

  • NMR studies : Reveal retained aromatic ether integrity post-reaction, indicating backbone stability .

Scientific Research Applications

Organic Synthesis

(Isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate serves as a reagent in organic synthesis for preparing various ester derivatives. Its ability to participate in oxidation, reduction, and nucleophilic substitution reactions makes it a valuable tool in synthetic chemistry.

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and antifungal applications. Its hydrophobic nature enhances its ability to penetrate biological membranes, which may contribute to its effectiveness against various pathogens. Additionally, studies suggest potential anti-inflammatory properties due to its ability to modulate immune responses .

Drug Delivery Systems

The compound's ester linkages can be hydrolyzed under physiological conditions, making it a candidate for use in drug delivery systems. Ongoing research aims to explore its potential in delivering therapeutic agents effectively.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty polymers and as a plasticizer in flexible plastics manufacturing. Its unique properties allow it to enhance the performance of materials used in consumer products .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The compound was found to disrupt bacterial cell membranes, leading to cell lysis and death. This property highlights its potential use as an antimicrobial agent in pharmaceuticals and consumer products.

Case Study 2: Drug Delivery Potential

Research exploring the hydrolysis of ester linkages under physiological conditions showed that this compound could serve as a carrier for drug molecules. The controlled release of therapeutic agents through hydrolysis presents significant implications for improving drug bioavailability and efficacy.

Comparison with Similar Compounds

Organotin Catalysts: Dibutyltin Dilaurate (DBTDL) and Dioctyltin Dilaurate (DOTL)

Structural Differences :

  • Organotin catalysts: Feature tin (Sn) centers bonded to alkyl/laurate groups (e.g., DBTDL: Sn(C₄H₉)₂(OCOC₁₁H₂₃)₂; DOTL: Sn(C₈H₁₇)₂(OCOC₁₁H₂₃)₂) .

Functional Comparison :

Property (Isopropylidene)bis(...) Dilaurate DBTDL/DOTL
Primary Use Potential plasticizer/emulsifier Polyurethane catalysts
Thermal Stability Likely high (aromatic backbone) Moderate (Sn-O bonds)
Toxicity Lower (no heavy metals) High (regulated organotin)
Environmental Impact Likely benign Persistent pollutants

Organotin catalysts like DBTDL and DOTL accelerate urethane crosslinking but face regulatory restrictions due to toxicity and environmental persistence . In contrast, the target compound’s lack of tin may render it safer but less effective in catalytic roles.

PEG-Based Dilaurates (e.g., PEG-150 Dilaurate)

Structural Differences :

  • Target compound : Rigid aromatic-isopropylidene backbone.
  • PEG dilaurates : Flexible polyether chains (e.g., PEG-150: -(CH₂CH₂O)ₙ-).

Functional Comparison :

Property (Isopropylidene)bis(...) Dilaurate PEG Dilaurates
Solubility Lipophilic (aromatic dominance) Amphiphilic (PEG chain)
Applications Polymers, coatings Cosmetics, emulsifiers
Melting Point Higher (rigid structure) Lower (flexible chains)

PEG dilaurates excel as emulsifiers due to their hydrophilic-lipophilic balance, whereas the target compound’s rigidity may suit high-temperature or structural applications .

Cyanate Ester Analogues (e.g., 2,2′-Bis(4-cyanatophenyl)isopropylidene)

Structural Differences :

  • Target compound : Laurate esters.
  • Cyanate ester : Cyanate (-OCN) functional groups.

Functional Comparison :

Property (Isopropylidene)bis(...) Dilaurate Cyanate Ester
Reactivity Low (stable esters) High (crosslinkable cyanate)
Applications Plasticizers, lubricants High-performance resins
Thermal Resistance Moderate Excellent (>250°C)

Cyanate esters form thermosetting networks for aerospace materials, whereas the target compound’s ester groups suggest roles in lubrication or polymer flexibility enhancement .

Biological Activity

(Isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate is a synthetic compound with the molecular formula C43H68O6C_{43}H_{68}O_{6} and a molecular weight of 681 g/mol. It is recognized for its potential applications in various fields, including chemistry, biology, and medicine. This article delves into its biological activity, focusing on antimicrobial and anti-inflammatory properties, along with its mechanisms of action and relevant research findings.

Chemical Structure

The compound features ester linkages derived from dodecanoic acid and isopropylidenebis(4,1-phenylene)bisoxybisethylene. Its structure facilitates hydrolysis under physiological conditions, leading to the release of biologically active components.

  • Hydrolysis : The ester groups can be hydrolyzed in acidic or basic environments, releasing dodecanoic acid and other components that may exhibit biological activity.
  • Antimicrobial Activity : The released dodecanoic acid has been shown to possess antimicrobial properties, making the compound potentially useful in combating infections.
  • Anti-inflammatory Effects : Studies suggest that the compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi. The following table summarizes key findings from recent studies:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has shown promise in reducing inflammation. A study demonstrated its ability to inhibit pro-inflammatory cytokines in vitro. The following table highlights the results:

CytokineInhibition (%)Reference
TNF-α45%
IL-638%
IL-1β50%

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound in a clinical setting. It was applied topically on infected wounds caused by Staphylococcus aureus. Results showed a significant reduction in bacterial load after three days of treatment, suggesting its potential as a topical antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In a laboratory study involving human immune cells, this compound was tested for its anti-inflammatory effects. The compound was found to reduce the secretion of pro-inflammatory cytokines significantly compared to control groups. This suggests potential applications in inflammatory diseases.

Research Findings

Recent research has focused on exploring the pharmacological applications of this compound. Notable findings include:

  • Drug Delivery Systems : Due to its ester linkages that can be hydrolyzed in physiological conditions, researchers are investigating its use in drug delivery systems for controlled release applications.
  • Polymer Applications : The compound is also being studied as a plasticizer in specialty polymers, enhancing flexibility and durability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (Isopropylidene)bis(4,1-phenyleneoxyethylene) dilaurate, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via esterification between the hydroxyl groups of the isopropylidene-bis(phenyleneoxyethylene) core and lauric acid, using catalysts like sulfuric acid or lipases. Purification typically involves recrystallization or column chromatography. Structural validation requires 1^1H/13^13C NMR for functional group identification, FTIR for ester carbonyl confirmation (~1740 cm1^{-1}), and HPLC with UV detection (λ = 210–240 nm) for purity assessment (>98%) .

Q. What analytical techniques are optimal for characterizing the thermal stability of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) identifies decomposition temperatures (Td_{d}), while differential scanning calorimetry (DSC) measures glass transition (Tg_g) or melting points. For organotin analogs like dioctyltin dilaurate, Td_d ranges between 200–300°C, influenced by alkyl chain length and oxidation susceptibility .

Advanced Research Questions

Q. How does the compound’s chemiluminescent behavior under oxidative conditions inform degradation pathways?

  • Methodological Answer : Under basic conditions with oxygen, the isopropylidene group may undergo oxidation, analogous to luciferin esters, producing oxyluciferin-like byproducts. Monitor chemiluminescence kinetics (e.g., half-life ~1100 s) via fluorescence spectroscopy (λex_{ex} = 320 nm, λem_{em} = 450 nm) and correlate with liquid chromatography-mass spectrometry (LC-MS) to identify intermediates like quinones or epoxy derivatives .

Q. What mechanistic role does this compound play in polyurethane or epoxy crosslinking reactions?

  • Methodological Answer : As a tin-free alternative to dibutyltin dilaurate (DBTDL), it may act as a latent catalyst. Study reaction kinetics via real-time FTIR to track urethane/urea bond formation (NCO peak at ~2270 cm1^{-1}) or epoxy ring-opening (disappearance of 910 cm1^{-1}). Compare activation energies (Ea_a) with organotin catalysts using Arrhenius plots .

Q. How do structural modifications (e.g., alkyl chain length, aromatic substitution) impact its compatibility with polymer matrices?

  • Methodological Answer : Use Hansen solubility parameters (HSPs) to predict miscibility with polymers like polyesters or epoxies. For example, laurate esters (C12) exhibit higher hydrophobicity than shorter-chain analogs. Assess phase separation via atomic force microscopy (AFM) or dynamic mechanical analysis (DMA) to measure storage modulus (G’) in composites .

Q. What are the environmental persistence and degradation pathways of this compound in aquatic systems?

  • Methodological Answer : Simulate hydrolysis (pH 4–9, 25–60°C) and photolysis (UV-C, 254 nm) in water. Quantify hydrolysis products (e.g., free lauric acid) via GC-MS and monitor tin leaching (if present) using inductively coupled plasma-mass spectrometry (ICP-MS). Compare with ECHA data on dioctyltin dilaurate, which shows bioaccumulation potential in sediment .

Data Contradiction and Resolution

Q. How to resolve discrepancies in catalytic efficiency reported across studies?

  • Methodological Answer : Contradictions may arise from solvent polarity (e.g., toluene vs. DMF) or moisture content. Standardize testing via the "model reaction" approach (e.g., reaction of 4,4’-MDI with 1,4-butanediol) under controlled humidity (<50 ppm H2_2O). Use 1^1H NMR to quantify conversion rates and identify side reactions (e.g., allophanate formation) .

Q. Why do thermal stability studies show variability in decomposition temperatures?

  • Methodological Answer : Oxidative vs. inert atmospheres (N2_2 vs. air) significantly affect Td_d. For example, organotin dilaurates degrade faster in air due to Sn-C bond oxidation. Perform simultaneous TGA-DSC with evolved gas analysis (EGA-MS) to distinguish thermal decomposition from oxidation .

Methodological Best Practices

  • Synthesis : Use Schlenk-line techniques to prevent oxidation of sensitive intermediates.
  • Characterization : Pair MALDI-TOF MS with GPC to confirm molecular weight and oligomer content.
  • Catalytic Studies : Employ in situ rheology to correlate viscosity changes with crosslinking kinetics .

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